5-Isopropyl-5-azaspiro[2.4]heptan-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-5-azaspiro[2.4]heptan-7-ol is a chemical compound with the molecular formula C6H11NO. It is known for its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine in the presence of a reducing agent. The reaction is usually carried out in an organic solvent such as isopropanol at elevated temperatures (around 80°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-5-azaspiro[2.4]heptan-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different spirocyclic amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various amines.
Scientific Research Applications
5-Isopropyl-5-azaspiro[2.4]heptan-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Isopropyl-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[2.4]heptan-7-ol: A closely related compound with similar structural features but without the isopropyl group.
5-Azaspiro[2.4]heptan-7-ol hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
5-Isopropyl-5-azaspiro[2.4]heptan-7-ol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to differences in how the compound interacts with other molecules and its overall properties.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
5-propan-2-yl-5-azaspiro[2.4]heptan-7-ol |
InChI |
InChI=1S/C9H17NO/c1-7(2)10-5-8(11)9(6-10)3-4-9/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
CCXFMBZKBKFRGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(C2(C1)CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.